Glycyl-isolysine

Description

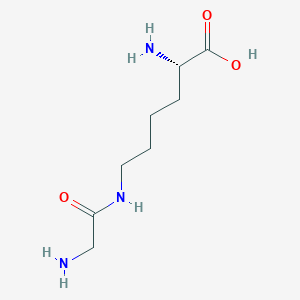

Structure

2D Structure

3D Structure

Properties

CAS No. |

1191-22-6 |

|---|---|

Molecular Formula |

C8H17N3O3 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H17N3O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI Key |

YOYBPHLYMUAKGZ-LURJTMIESA-N |

Isomeric SMILES |

C(CCNC(=O)CN)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CN)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies for Glycyl Isolysine and Advanced Analogues

Solution-Phase Synthetic Methodologies for Epsilon-Peptide Bond Formation

Solution-phase peptide synthesis (SPPS), while often considered the classical approach, offers significant flexibility for complex synthetic targets like glycyl-isolysine. The fundamental principle involves the sequential coupling of protected amino acids in a homogenous reaction medium. ekb.egresearchgate.net For the synthesis of an ε-peptide bond, the key challenge lies in the selective protection of the α-amino group of lysine (B10760008) while leaving the ε-amino group available for coupling with a protected glycine (B1666218) residue.

A common strategy involves the use of orthogonal protecting groups for the different functional moieties of the amino acids. For instance, the α-amino group of lysine can be protected with a group that is stable under the conditions required for the removal of the ε-amino protecting group, and vice-versa. A patent describes a process for preparing lysine-containing peptides where the terminal amino group is protected by a pyridyl-4-methyloxycarbonyl group, which can be selectively removed. google.com

The general workflow for a solution-phase synthesis of this compound would involve the following steps:

Protection of the α-carboxyl group of a lysine derivative.

Selective protection of the α-amino group of the same lysine derivative.

Coupling of the N-protected glycine to the free ε-amino group of the lysine derivative using a suitable coupling agent.

Deprotection of the functional groups to yield the final dipeptide.

Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) and uronium reagents. researchgate.net The choice of solvents is also critical to ensure the solubility of the protected peptide fragments and to facilitate the reaction. ekb.eg

| Step | Description | Key Reagents/Conditions |

| 1 | α-Carboxyl Protection | Esterification (e.g., methyl or benzyl (B1604629) ester) |

| 2 | Orthogonal α-Amino Protection | e.g., Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) |

| 3 | ε-Amino Coupling | N-protected glycine, Coupling agent (e.g., DCC, HBTU) |

| 4 | Deprotection | Acidic or basic conditions depending on protecting groups |

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency, ease of automation, and simplified purification procedures. csic.esnih.govbeilstein-journals.org The synthesis of a peptide on a solid support involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble resin. biotage.comissuu.com

For the synthesis of this compound with an ε-linkage, a lysine derivative with an orthogonally protected α-amino group is first attached to the resin via its α-carboxyl group. The protecting group on the ε-amino group is then selectively removed, and the subsequent coupling of N-protected glycine is carried out. The process involves repeated cycles of deprotection and coupling. beilstein-journals.org

The choice of resin and linker is crucial and depends on the desired C-terminal modification of the final peptide. beilstein-journals.org For instance, Wang resin or 2-chlorotrityl chloride resin can be used for the synthesis of peptide acids. issuu.com The most common protection strategies in SPPS are the Boc and Fmoc strategies, which differ in the type of protecting group used for the α-amino group and the conditions for its removal. csic.esbiotage.com The Fmoc strategy is often preferred due to the milder basic conditions used for deprotection. csic.es

A study describes the synthesis of isoleucyl-RNA conjugates using a modified solid support, demonstrating the application of SPPS for complex structures containing isoleucine. nih.gov Another paper details the incorporation of a fluorinated isoleucine analogue into a model peptide via solid-phase peptide synthesis. beilstein-journals.org These examples highlight the versatility of SPPS in handling modified and challenging amino acid sequences.

| SPPS Step | Description | Common Reagents |

| Resin Loading | Attachment of the first amino acid (lysine derivative) to the solid support. | Protected Lysine, Resin (e.g., Wang, Rink Amide), Coupling Agent |

| Deprotection | Removal of the protecting group from the ε-amino group of lysine. | e.g., Piperidine in DMF (for Fmoc group) |

| Coupling | Addition of the next amino acid (glycine) to the deprotected amine. | Fmoc-Gly-OH, Coupling Agent (e.g., HBTU, DIC) |

| Cleavage | Release of the synthesized peptide from the resin. | e.g., Trifluoroacetic acid (TFA) with scavengers |

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful approach for the construction of complex biomolecules. nih.gov For the formation of isopeptide bonds, enzymes such as transpeptidases can be repurposed. A recent study reported a strategy for labeling lysine side chain ε-amines by using an engineered asparaginyl ligase, which naturally catalyzes peptide head-to-tail cyclization. nih.gov This method allows for efficient intra- or intermolecular ligation through internal lysine side chains. nih.gov

Another chemoenzymatic approach involves the use of sortase enzymes. Sortase-mediated ligation can be used for the synthesis of ubiquitin-peptide conjugates containing isopeptide linkages. acs.org This one-step chemoenzymatic route provides a facile method for the synthesis of homogeneous and defined isopeptide-linked polypeptides. acs.org The synthesis of ubiquitin chains, which involves the formation of isopeptide bonds between a glycine at the C-terminus of one ubiquitin molecule and a lysine on another, has been achieved through both chemical and chemoenzymatic methods. ethz.ch

These biocatalytic routes offer high selectivity and mild reaction conditions, often avoiding the need for complex protecting group strategies that are common in purely chemical synthesis.

Directed Chemical Ligation Techniques for Isopeptide Bond Assembly

Chemical ligation techniques are powerful methods for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. wikipedia.org Native Chemical Ligation (NCL) is the most prominent of these techniques, involving the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govfrontiersin.org

To apply ligation techniques for the assembly of a this compound isopeptide, one fragment could be a peptide containing a lysine residue, and the other fragment would be a glycine derivative. The challenge is to direct the ligation to the ε-amino group of the lysine. One strategy involves the use of a glycyl auxiliary in isopeptide ligation, which has been exploited to introduce ubiquitin modifications. frontiersin.org However, such strategies can require long reaction times and additional steps to remove the auxiliary. frontiersin.org

Other ligation methods, such as those based on the formation of non-native bonds, could also be envisioned. wikipedia.org A comparative study on different chemical ligation techniques, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and NCL, for the synthesis of block copolypeptides has been reported, highlighting the versatility of these methods. rsc.org

| Ligation Technique | Principle | Application to this compound |

| Native Chemical Ligation (NCL) | Reaction of a C-terminal thioester with an N-terminal cysteine. | Requires modification of the lysine side chain to incorporate a cysteine-like handle. |

| Auxiliary-Mediated Ligation | Use of a removable chemical group to direct the ligation. | A glycyl auxiliary can be used to facilitate isopeptide bond formation. frontiersin.org |

| Click Chemistry (CuAAC, SPAAC) | Formation of a stable triazole linkage from an azide (B81097) and an alkyne. | Requires functionalization of glycine and the lysine side chain with azide and alkyne groups. |

Stereoselective Synthesis and Chiral Control in this compound Production

The synthesis of peptides requires strict control over the stereochemistry of the constituent amino acids, as the biological activity is highly dependent on the chirality. Isoleucine has two chiral centers, at the α- and β-carbons, which adds a layer of complexity to the stereoselective synthesis of this compound.

Several methods have been developed for the stereoselective synthesis of isoleucine and its derivatives. A practical route for the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine has been developed, which was then incorporated into a model peptide. beilstein-journals.orgbeilstein-journals.org Another study reports a stereoselective synthesis of δ-fluorinated isoleucines. researchgate.net

During peptide synthesis, particularly in solution-phase methods, there is a risk of racemization at the α-carbon of the activated amino acid. The use of specific coupling reagents and reaction conditions can minimize this side reaction. In SPPS, the stepwise nature of the synthesis generally preserves the stereochemical integrity of the incorporated amino acids.

For the synthesis of peptides containing β-branched amino acids like isoleucine, phase-transfer-catalyzed asymmetric alkylation has been shown to be an effective method for achieving high stereoselectivity. nih.gov

Design and Synthesis of Modified this compound Analogues

The modification of peptides with non-canonical amino acids (ncAAs) is a powerful strategy to enhance their properties, such as stability, bioactivity, and conformational preferences. nih.gov

The incorporation of ncAAs into peptides can be achieved through both chemical synthesis and biosynthetic methods. mdpi.com In the context of this compound, either the glycine or the isoleucine residue, or both, can be replaced with non-canonical counterparts.

A study on the synthesis of non-canonical amino acids through dehydrogenative tailoring of aliphatic amino acids like L-isoleucine opens up possibilities for creating a wide range of structurally diverse analogues. nih.gov For example, a dehydrogenation-thiol-ene reaction sequence can be used to introduce a thioglucoside moiety. nih.gov

The synthesis of peptides containing fluorinated amino acids is of particular interest due to the unique properties conferred by fluorine. A practical route for the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine has been established, and this ncAA was successfully incorporated into a peptide using SPPS. beilstein-journals.org This demonstrates the feasibility of creating this compound analogues with fluorinated isoleucine residues.

Backbone and Side-Chain Modifications for Enhanced Stability or Function

The inherent susceptibility of peptides like Glycyl-isoleucine to enzymatic degradation in biological systems presents a significant hurdle for their potential applications. To overcome this limitation, researchers employ various synthetic strategies focused on modifying the peptide's backbone or the side chains of its constituent amino acids. rsc.org These modifications aim to enhance proteolytic stability, improve conformational rigidity, and modulate biological function. rsc.orgslideshare.net

Backbone Modifications

Modifications to the peptide backbone are a primary strategy for increasing the plasma half-life of peptide therapeutics. rsc.org These alterations can sterically hinder the approach of proteases, thus preventing cleavage of the amide bond.

Common backbone modifications include:

N-methylation: The substitution of the amide proton with a methyl group is a widely used technique. For instance, the synthesis of analogues like N-methyl-leucyl-glycyl-glycyl-glycyl-glycyl-isoleucine highlights the application of N-methylated amino acids. google.com This modification removes the hydrogen bond donor capability of the amide nitrogen and can restrict the peptide's conformational flexibility, leading to increased resistance to enzymatic hydrolysis. rsc.org

Incorporation of D-Amino Acids: Proteolytic enzymes are stereospecific and typically recognize L-amino acids. Replacing one or more of the natural L-amino acids with their D-enantiomers can render the peptide significantly less susceptible to degradation. rsc.orggenscript.com Studies on peptide nucleic acid (PNA) analogues, for example, have shown that incorporating D-form amino acids can result in molecules that bind to target DNA with stability similar to or greater than their L-form counterparts, while offering enhanced nuclease resistance. nih.gov

Peptoid and Backbone Isosteres: More profound changes involve replacing the entire amino acid residue with a "peptoid" residue, where the side chain is attached to the nitrogen atom rather than the alpha-carbon. rsc.org Other strategies include replacing the scissile amide bond with a non-hydrolyzable isostere, such as a carbamate (B1207046) or ester bond, to improve stability. rsc.org

Side-Chain Modifications

Altering the side chains of the amino acids in a peptide provides a versatile method for fine-tuning its properties. This can range from simple substitutions to the incorporation of complex, non-canonical amino acids designed to introduce novel functionalities or enhance stability. rsc.org

Substitution with Analogous Amino Acids: The function of a dipeptide can be significantly altered by simple changes in the amino acid side chains. For example, the dipeptide glycyl-leucine, a close structural analogue of glycyl-isoleucine, acts as a heterotropic negative effector of the enzyme threonine deaminase in Escherichia coli. nih.govnih.govasm.org This demonstrates how subtle variations in the alkyl side chain (isoleucine vs. leucine) can influence biological activity.

Incorporation of Non-Canonical Amino Acids: The synthesis of amino acids with modified side chains, such as γ-thiol isoleucine, allows for the introduction of new chemical handles. frontiersin.org These handles can be used for specific conjugation, to create cyclic analogues, or to introduce new binding interactions, thereby expanding the functional potential of the parent peptide. rsc.orgfrontiersin.org

Research Findings on Analogue Stability

The stability of peptide analogues is a critical factor for their functional efficacy. Studies on various peptidomimetics and peptide-drug conjugates provide insight into how structural modifications influence stability. For example, research on acyclovir (B1169) analogues with peptidomimetic ester side chains revealed that stability is highly dependent on both the side-chain structure and the pH of the medium. researchgate.net Analogues with branched side chains, such as those containing valine (structurally similar to isoleucine), exhibited different hydrolysis rates compared to those with simpler, straight-chain residues like alanine (B10760859) or glycine. researchgate.net

| Compound Analogue | Side-Chain Structure | Half-life (t½) at pH 1 (hours) | Half-life (t½) at pH 7.4 (hours) |

|---|---|---|---|

| Boc-Gly(Thz)-ACV | Glycyl | 1.1 ± 0.1 | 5.9 ± 0.5 |

| Boc-Ala(Thz)-ACV | Alanyl | 1.3 ± 0.1 | 7.8 ± 0.5 |

| Boc-Val(Thz)-ACV | Valyl (Branched) | 0.7 ± 0.1 | 17.8 ± 0.9 |

| Boc-Leu(Thz)-ACV | Leucyl (Branched) | 2.6 ± 0.2 | 5.0 ± 0.4 |

Data represents the stability of various Boc-protected aminoacyl-thiazole-acyclovir esters, illustrating the impact of the amino acid side chain on stability under acidic and neutral conditions.

Further studies on a glycyl-rimantadine conjugate demonstrated profoundly high stability in human plasma. mdpi.com This enhancement in stability is crucial for maintaining the compound's integrity in a biological environment, allowing it to perform its intended function over a longer period.

| Incubation Time (hours) | Remaining Amount (%) |

|---|---|

| 0 | 100 |

| 6 | 97.5 ± 4.6 |

| 12 | 91.0 ± 3.1 |

| 24 | 83.7 ± 3.7 |

The data illustrates the high stability of the modified dipeptide conjugate over a 24-hour period in human plasma.

These findings collectively underscore the importance of backbone and side-chain modifications as a powerful strategy to engineer advanced analogues of Glycyl-isoleucine with enhanced stability and tailored functions for various scientific applications.

Advanced Structural Elucidation and Conformational Analysis of Glycyl Isolysine

Spectroscopic Techniques for Investigating Glycyl-Isolysine Conformation

Spectroscopic methods are indispensable for probing the structure of peptides in various states. They provide detailed information on connectivity, conformation, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into the conformations that may be relevant under physiological conditions. For this compound, 1D and 2D NMR experiments would be employed to assign the chemical shifts of all protons (¹H) and carbons (¹³C).

Detailed analysis of NMR spectra can differentiate between isomers. For instance, in peptides containing isoleucine, specific ¹H and ¹³C NMR chemical shifts and coupling constants associated with the α-proton and α-carbon are used to distinguish between L-isoleucine and its diastereomer, D-allo-isoleucine. rsc.org A similar approach would be applied to this compound to confirm the stereochemistry of the L-lysine component. The coupling constants, such as ³J(HN,Hα), provide information about the dihedral angle φ, which is a key determinant of the peptide backbone conformation. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound in D₂O

| Atom | Moiety | Expected Chemical Shift (ppm) |

|---|---|---|

| Hα | Glycine (B1666218) | ~3.95 |

| Hα | Lysine (B10760008) | ~3.70 |

| Hβ | Lysine | ~1.85 |

| Hγ | Lysine | ~1.50 |

| Hδ | Lysine | ~1.70 |

Note: This table is illustrative, showing expected values based on typical amino acid residue shifts. Actual values can vary with experimental conditions.

Mass spectrometry is a primary technique for determining the molecular weight and sequence of peptides.

Tandem mass spectrometry (MS/MS) is used to sequence peptides by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The primary fragmentation pathway for peptides is the cleavage of the amide bond, resulting in b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the confirmation of the amino acid sequence. The unique structure of N(6)-glycyl-L-lysine would produce a characteristic fragmentation pattern, confirming the attachment of glycine to the lysine side chain rather than at the N-terminus of the alpha-amino group. The fragmentation patterns of glutamyl dipeptides have been used to determine their linkage modes, and a similar principle applies here. researchgate.net

Table 2: Predicted MS/MS Fragmentation Ions for [this compound+H]⁺

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b₁ | Gly | 58.04 |

| y₁ | Lys | 147.11 |

Note: This table presents predicted values for the primary b- and y-ions resulting from the cleavage of the isopeptide bond.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₇N₃O₃. nih.gov The experimentally measured accurate mass would be compared to the theoretical exact mass, with a low mass error (typically <5 ppm) confirming the elemental composition.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the secondary structure of peptides and provide a "fingerprint" of their conformation. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. spectrabase.com For example, the amide I band frequency in infrared spectra can correlate with the dihedral angle φ and help distinguish between conformations like β-sheets and random coils. nih.gov Studies on the thermal decomposition of the related dipeptide glycylglycine (B550881) have utilized FTIR to identify the characteristic vibrations of the peptide structure and its breakdown products. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for a Dipeptide like this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200-3400 | Amine and Amide N-H |

| C-H Stretch | 2850-3000 | Aliphatic C-H from side chains |

| Amide I | 1630-1690 | C=O stretching of the peptide bond |

| Amide II | 1510-1580 | N-H bending and C-N stretching |

Note: These are general frequency ranges for peptides. The exact positions depend on the specific conformation and intermolecular interactions.

Mass Spectrometry (MS) Approaches for Structural and Fragmentation Analysis

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To date, a crystal structure for this compound has not been deposited in public databases.

The process would involve growing a high-quality single crystal of this compound, which can be a significant challenge for small, flexible peptides. Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing definitive information on bond lengths, bond angles, and torsional angles. This would provide an unambiguous determination of the peptide's conformation in the solid state, including the planarity of the peptide bond and the specific rotamers of the lysine side chain.

Comprehensive Conformational Landscape Mapping

The three-dimensional structure of a peptide is not static but exists as an ensemble of interconverting conformations. Mapping this conformational landscape is crucial for understanding its chemical properties and potential biological interactions. For this compound, a dipeptide with a non-standard peptide bond at the lysine side chain, this analysis involves determining the accessible rotational states around its covalent bonds.

Experimental Approaches to Conformational Sampling

A variety of powerful biophysical techniques are employed to experimentally probe the conformational states of peptides. These methods can provide atomic-level detail about the most populated structures in either the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the three-dimensional structure of molecules in solution. For peptides like this compound, NMR can measure parameters that are directly related to conformation. For instance, chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which is dictated by the peptide's fold. nih.govcopernicus.org Furthermore, through-bond J-couplings and through-space Nuclear Overhauser Effects (NOEs) provide quantitative information on dihedral angles and interatomic distances, respectively. copernicus.org By measuring these parameters, a set of structural restraints can be generated to calculate an ensemble of conformations representing the peptide's dynamic state in solution. While specific NMR studies detailing the complete conformational landscape of this compound are not prominent in the literature, the techniques applied to other dipeptides, such as the use of 1H and 13C NMR to differentiate stereoisomers and assess epimerization, illustrate the method's capability.

X-ray Crystallography: This technique provides a high-resolution, static picture of a molecule's conformation in a crystal lattice. upc.edu To perform X-ray crystallography, the peptide must first be successfully crystallized, a process that can be challenging for small, flexible molecules. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic positions can be determined with high precision. nih.gov This method has been used to determine the solid-state structures of numerous amino acids and short peptides, revealing detailed information about bond lengths, bond angles, and torsional angles. upc.edunih.gov For example, the crystal structure of the related dipeptide Glycyl-isoleucine was successfully determined, yielding precise dihedral angles for its backbone and side chain. While a crystal structure specific to this compound is not available in the referenced literature, this technique remains a gold standard for obtaining detailed structural data in the solid state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for examining the secondary structure of peptides and proteins in solution. acs.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (typically 190-250 nm) is influenced by the peptide backbone conformation. While CD is more commonly used for larger polypeptides to identify characteristic structures like α-helices and β-sheets, it can also be used to study the conformational preferences and stability of smaller peptides, including the presence of turn-like structures. acs.org Changes in the CD spectrum can be monitored as a function of environmental conditions such as temperature or solvent polarity to assess conformational stability. acs.org

Characterization of Preferred Conformational States

The preferred conformations of a peptide are the low-energy states that are most populated at equilibrium. These states are defined by the set of dihedral (torsion) angles along the peptide backbone and its side chains. The unique structure of this compound, featuring an amide bond on the lysine side chain, presents a distinct set of torsional angles that define its shape.

The conformation of any peptide is primarily described by a series of backbone and side-chain dihedral angles. The key backbone angles are:

Φ (phi): Describes the rotation around the N-Cα bond.

Ψ (psi): Describes the rotation around the Cα-C' bond.

ω (omega): Describes the rotation around the peptide bond (C'-N). Due to its partial double-bond character, this bond is typically planar, with a strong preference for the trans conformation (ω ≈ 180°), which is approximately 2.6 kcal/mol more stable than the cis conformation (ω ≈ 0°).

The lysine side chain in this compound has its own set of flexible dihedral angles, denoted as χ (chi) . The linkage of glycine to the ε-amino group introduces an additional amide bond within the side chain, which has its own omega angle (referred to here as ω_side-chain).

While detailed experimental data specifying the preferred Φ, Ψ, and χ angles for this compound are not available in the surveyed literature, analysis of related structures provides insight. For example, studies on N6-acetyllysine, which also contains a side-chain amide bond, show an overwhelming energetic preference for a planar trans conformation. However, significant deviations from planarity, including twisted and even cis conformations, are sometimes observed in refined protein structures, though these are often considered to be modeling errors due to the high energy penalty involved. The intrinsic conformational preferences of dipeptides are heavily influenced by the polarity and size of their side chains, which can lock the backbone into specific configurations. nih.gov

The following table defines the principal dihedral angles that characterize the conformational landscape of this compound. The determination of the actual values for these angles would require dedicated experimental studies, such as those described in the previous section.

| Dihedral Angle | Atoms Defining the Angle | Description |

| Backbone Angles | ||

| Φ (phi) | C'-N-Cα-C' | Defines the rotation of the peptide plane relative to the Cα carbon. |

| Ψ (psi) | N-Cα-C'-N | Defines the rotation of the Cα carbon relative to the subsequent peptide plane. |

| ω (omega) | Cα-C'-N-Cα | Defines the rotation of the peptide bond itself; strongly prefers a planar (trans) state. |

| Lysine Side-Chain Angles | ||

| χ1 | N-Cα-Cβ-Cγ | Rotation around the bond between the alpha and beta carbons of the lysine side chain. |

| χ2 | Cα-Cβ-Cγ-Cδ | Rotation around the bond between the beta and gamma carbons. |

| χ3 | Cβ-Cγ-Cδ-Cε | Rotation around the bond between the gamma and delta carbons. |

| χ4 | Cγ-Cδ-Cε-Nε | Rotation around the bond between the delta and epsilon carbons. |

| χ5 | Cδ-Cε-Nε-C' (gly) | Rotation around the bond between the epsilon carbon and the epsilon nitrogen. |

| ω_side-chain | Cε-Nε-C'(gly)-N(gly) | Rotation around the side-chain amide bond formed with the glycine residue. |

Theoretical and Computational Investigations of Glycyl Isolysine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Ab Initio Methods for Electronic Structure and Bonding Analysis

Ab initio methods, meaning "from the beginning," are a class of quantum chemistry methods that are based on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical parameters. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to provide detailed insights into a molecule's electronic structure, electron distribution, and the nature of its chemical bonds.

For a molecule like Glycyl-isolysine, ab initio calculations could theoretically be used to:

Determine the ground state electronic energy.

Analyze the molecular orbitals (HOMO/LUMO) to understand reactivity.

Calculate electron density to map out electrostatic potential and identify sites for electrophilic or nucleophilic attack.

Investigate the nature of the peptide bond and the influence of the isolysine side chain.

However, a thorough search of scientific literature and databases indicates that no specific ab initio studies have been published for this compound. While general principles of peptide bonding are well-understood from studies on other molecules, dedicated electronic structure and bonding analyses for this particular dipeptide are not available.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has become exceptionally popular in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying larger molecules like dipeptides. DFT can be employed to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and the relative energies of different conformers.

In the context of this compound, DFT calculations would be instrumental in:

Predicting the most stable three-dimensional structure (lowest energy conformation).

Determining bond lengths, bond angles, and dihedral angles.

Calculating the energy barriers for conformational changes.

Simulating infrared (IR) and Raman spectra, which could be compared with experimental data if available.

Computational studies using DFT have been performed on isomeric dipeptides containing lysine (B10760008) to determine their proton affinities and lowest energy conformers. nih.gov However, specific studies applying DFT to determine the molecular geometry and energetics of this compound are absent from the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights that are often inaccessible through experimental means alone.

Exploration of Conformational Ensemble Dynamics in Solution

A molecule like this compound is not static but exists as an ensemble of different conformations in solution. MD simulations are the primary tool for exploring this dynamic behavior. By simulating the dipeptide in a solvent box (typically water), researchers can observe how it folds, flexes, and changes its shape over nanoseconds to microseconds.

This type of analysis would reveal:

The range of accessible conformations and their relative populations.

The timescale of transitions between different conformational states.

The formation and breaking of intramolecular hydrogen bonds that stabilize certain structures.

While MD simulations are a standard technique for studying peptides, no published research was found that specifically details the conformational ensemble dynamics of this compound in solution.

Analysis of Solvent Effects on this compound Behavior

The solvent environment plays a crucial role in the structure and function of biomolecules. MD simulations explicitly including solvent molecules (like water) are essential for understanding these effects. The interactions between the peptide and the surrounding solvent molecules, particularly through hydrogen bonding, dictate the peptide's solubility and its preferred conformations.

For this compound, such an analysis would focus on:

The structure of the water shell (solvation shell) around the peptide.

The number and lifetime of hydrogen bonds between the peptide and water.

The influence of the solvent on the exposure of the hydrophobic and hydrophilic parts of the molecule.

Despite the importance of solvation, specific MD studies analyzing the solvent effects on this compound's behavior have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry and drug discovery. This principle, known as the Structure-Activity Relationship (SAR), enables scientists to determine which chemical groups on a molecule are responsible for its biological effects. researchgate.net By modifying a compound's chemical structure, its activity, potency, or selectivity can be altered and optimized. mdpi.com

A more advanced and mathematical refinement of this concept is the Quantitative Structure-Activity Relationship (QSAR). QSAR models seek to establish a statistical correlation between the chemical structure and a specific biological activity. researchgate.netmdpi.com This approach is particularly valuable in peptide research, where it serves as an efficient and cost-effective in silico method to predict the activities of numerous peptides without the need for extensive and time-consuming laboratory synthesis and testing. researchgate.netnih.gov

In the context of dipeptides like this compound, QSAR studies are used to predict a wide range of biological activities, including antioxidant potential, bitterness, and enzyme inhibition. researchgate.netnih.govnih.gov The process involves several key steps:

Descriptor Calculation: The structure of each peptide in a dataset is converted into a set of numerical values known as descriptors. These can include physicochemical properties such as van der Waal's volume, hydrophobicity, net charge, and various electronic and steric parameters. researchgate.netnih.govacs.org

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression or Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors (independent variables) to the observed biological activity (dependent variable). researchgate.netnih.govnih.gov

Validation and Prediction: The robustness and predictive power of the model are rigorously tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netnih.gov Once validated, these models can be used to predict the activity of novel dipeptides.

For instance, QSAR studies on dipeptides have successfully modeled antioxidant activity. One such study utilized 16 common amino acid descriptors for 75 dipeptides to model their antioxidant capacities, achieving robust models with high predictive accuracy. researchgate.net The findings from this research indicated that the N-terminal residue has a greater contribution to antioxidant activity and that hydrophobicity plays a significant role. researchgate.net Similarly, QSAR models have been developed to predict the bitterness of dipeptides, a crucial factor for their use as food additives. nih.govnih.gov These models have shown that a hydrophobic C-terminal amino acid is a key determinant for bitterness in dipeptides. nih.govnih.gov

Table 1: Examples of QSAR Models for Dipeptide Activity Prediction

| Activity Studied | Peptide Set | Statistical Method | Key Findings & Model Performance | Source(s) |

|---|---|---|---|---|

| Antioxidant Activity (ABTS & ORAC) | 75 dipeptides | Partial Least Squares Regression (PLSR) | N-terminal residue has a greater contribution. Hydrophobicity is important for ABTS activity. Models achieved R² of 0.846 and Q² of 0.737. | researchgate.net |

| Bitter Taste Threshold | 48 dipeptides | Partial Least Squares Regression (PLSR) with BOSS variable selection | Hydrophobic C-terminal amino acid is a key determinant. Model achieved R² of 0.950 and Q² of 0.941. | nih.govnih.gov |

| ACE Inhibitory Activity | 228 dipeptides | Partial Least Squares Regression (PLSR) | 2D-fingerprint models were identified as predictive for ACE inhibitory activity. | nih.gov |

| Dipeptide Stability | 228 dipeptides | Partial Least Squares Regression (PLSR) | N-terminal Asp, Gly, and Pro, and C-terminal Pro, Ser, Thr, and Asp stabilize dipeptides. | nih.gov |

Advanced Computational Methodologies in Dipeptide Research

Beyond QSAR, more advanced computational techniques are being employed to investigate the complex behaviors of dipeptides, offering deeper insights into their dynamics and facilitating the design of novel peptide-based materials and therapeutics.

Coarse-Grained (CG) Modeling for Large-Scale Dynamics

While atomistic simulations provide a highly detailed view of molecular motion, they are computationally expensive and practically limited to short timescales (nanoseconds) and small systems. cgmartini.nl To bridge the gap between computational and experimental timescales, Coarse-Grained (CG) modeling is used. cgmartini.nlresearchgate.net This technique simplifies the system by representing groups of atoms as single "pseudo-atoms" or "beads". rsc.orgd-nb.info For peptides, this could involve representing the backbone with two beads per amino acid and the side chains as single beads. rsc.orgd-nb.info

By reducing the number of degrees of freedom, CG simulations can be run on length and time scales that are orders of magnitude larger than atomistic simulations, allowing researchers to study complex processes like peptide self-assembly, aggregation, and interaction with membranes. cgmartini.nlnih.gov

The MARTINI force field is a popular and widely used CG model for biomolecular simulations, including those involving peptides. cgmartini.nlcgmartini.nlnih.govcsic.es It has been successfully used to study the self-assembly of thousands of peptides in silico, informing on the resulting supramolecular structures. cgmartini.nl Studies on dipeptides using CG models like UNRES have investigated their association and aggregation tendencies, finding that dipeptides with nonpolar residues tend to associate strongly, while those with charged or polar residues show little association. nih.govnih.gov These simulations provide valuable insights into how the chemical nature of a dipeptide like this compound would influence its behavior in solution and its propensity to form larger structures. nih.govnih.gov

Machine Learning Applications in Peptide Design and Prediction

Machine learning (ML), a subset of artificial intelligence, is revolutionizing peptide research by enabling the rapid and cost-effective design and screening of peptides with desired properties. uniri.hrnih.gov ML algorithms can be trained on large datasets of peptides with known functions to learn the complex relationships between sequence, structure, and activity. nih.gov

In the context of dipeptide research, ML models are used for a variety of tasks:

Property Prediction: Supervised ML models, such as Support Vector Machines (SVM), Random Forests, and Recurrent Neural Networks (RNNs), are trained to predict properties like antimicrobial activity, anticancer potential, or even physical characteristics like solubility. nih.govucla.edunih.govacs.org

Feature Importance: These models can identify which features are most important for a given activity. For example, dipeptide composition—the frequency of pairs of amino acids—has been identified as a universal and critical feature for predicting protein-protein interactions and the activity of anticancer peptides. nih.govarxiv.orgresearchgate.netoup.com

Generative Design: More advanced ML techniques, including generative models, can design entirely new peptide sequences that are optimized for a specific function. nih.gov

Table 2: Machine Learning in Peptide Research

| Application | Machine Learning Algorithm(s) | Features Used | Key Outcome | Source(s) |

|---|---|---|---|---|

| Anticancer Peptide (ACP) Prediction | Support Vector Machine (SVM), Random Forest (RF), K-Nearest Neighbor (KNN) | Extended Dipeptide Composition (EDPC) | EDPC framework enhanced prediction accuracy for ACPs, with SVM achieving 96.6% accuracy. | nih.gov |

| Antimicrobial Peptide (AMP) Discovery | Support Vector Machine (SVM) | Physicochemical descriptors | Classifier learned a unifying signature of membrane activity, enabling the discovery of new AMPs. | ucla.edu |

| General Peptide Property Prediction | Recurrent Neural Networks (RNN) with Long Short-Term Memory (LSTM) | Sequence-based embeddings | Developed models to predict hemolysis, solubility, and resistance to nonspecific interactions. | acs.org |

| Protein-Protein Interaction (PPI) Prediction | Logistic Regression, Support Vector Machines (SVM) | Dipeptide compositions, other physicochemical features | Dipeptide compositions were identified as a universal factor correlating with PPIs. | nih.gov |

Biochemical Roles and Enzymatic Interactions of Glycyl Isolysine

Substrate Specificity and Enzyme Recognition Mechanisms

The interaction of Glycyl-isoleucine with enzymes is governed by the precise three-dimensional structures of the enzyme active sites, which determine which molecules can bind and undergo a chemical reaction.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, attaching a specific amino acid to its cognate tRNA molecule. ebi.ac.uknih.gov These enzymes are divided into two classes based on their architecture and mechanism. ebi.ac.ukasm.org Glycyl-tRNA Synthetase (GlyRS), a class II enzyme, is responsible for charging tRNA molecules with glycine (B1666218). nih.govaars.online

The specificity of GlyRS for glycine is exceptionally high, a necessity given that glycine is the smallest amino acid. aars.onlinercsb.org The enzyme's active site is structured to sterically exclude any amino acid larger than glycine. aars.onlinercsb.org Upon ATP binding, the binding pocket encloses the substrate, and its small size can only accommodate a glycine molecule. aars.online Consequently, Glycyl-isoleucine, being a dipeptide, is not recognized as a substrate by Glycyl-tRNA Synthetase for the purpose of tRNA aminoacylation. The enzyme's recognition mechanism is tailored for a single amino acid, not a peptide chain. Furthermore, most aaRSs lack editing or proofreading activity for dipeptides, focusing instead on clearing misacylated single amino acids. aars.onlinenih.gov

Glycyl-isoleucine is primarily metabolized through enzymatic hydrolysis by peptidases. Peptidases are a broad class of enzymes that cleave peptide bonds in proteins and peptides. uni-hannover.de This process is crucial for protein turnover and digestion. Exopeptidases act on the ends of a peptide chain, with aminopeptidases specifically cleaving the N-terminal amino acid. uni-hannover.degoogle.com

Research has shown that dipeptides with glycine at the N-terminal position (Gly-X) are readily hydrolyzed by peptidase preparations from sources like the intestinal mucosa. yamaguchi-u.ac.jp The enzymatic activity requires a free amino group on the N-terminus for the enzyme to bind the substrate effectively. pnas.org Therefore, Glycyl-isoleucine serves as a substrate for various dipeptidases and aminopeptidases, which catalyze its degradation into the constituent free amino acids: glycine and isoleucine. yamaguchi-u.ac.jp

Potential Participation in Cellular Metabolic Pathways

Once hydrolyzed into its components, the metabolic fate of Glycyl-isoleucine is that of free glycine and isoleucine. These amino acids are directed into their respective catabolic pathways to be used for energy production or as precursors for the synthesis of other molecules. researchgate.net

Isoleucine Metabolism : Isoleucine is a branched-chain amino acid degraded predominantly in extra-hepatic tissues like muscle. nyu.edu Its catabolic pathway ultimately yields acetyl-CoA and propionyl-CoA. nyu.edu Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, making isoleucine both ketogenic (from acetyl-CoA) and glucogenic (from succinyl-CoA). nyu.edulibretexts.org

Glycine Metabolism : Glycine is catabolized primarily through the glycine cleavage system, a multi-enzyme complex that breaks glycine down into carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. nih.govresearchgate.net Glycine can also be converted to serine, which can then enter glycolysis. libretexts.org

In some physiological contexts, dipeptides like glycyl-leucine have been shown to act as inhibitors of certain metabolic enzymes, such as threonine deaminase in the isoleucine biosynthesis pathway in E. coli. nih.gov While direct evidence for Glycyl-isoleucine is limited, its presence as a metabolite suggests it is part of the dynamic pool of small peptides in cellular systems. researchgate.net

Intermolecular Interactions with Biological Macromolecules

Beyond direct enzymatic catalysis, dipeptides can engage in non-covalent interactions with larger biological molecules, influencing their structure and function.

The binding of a peptide like Glycyl-isoleucine to a protein is a spontaneous process driven by a favorable change in Gibbs free energy (ΔG). fz-juelich.de This energy is a function of both enthalpy (ΔH), which relates to the formation of non-covalent bonds (like hydrogen bonds and electrostatic interactions), and entropy (ΔS), which relates to changes in the system's disorder, including the release of water molecules from the binding interface. fz-juelich.defrontiersin.org

Dipeptides are effective ligands for metal ions. The coordination typically involves the nitrogen atom of the N-terminal amino group and the oxygen atom of the peptide bond's carbonyl group. jocpr.comuq.edu.au This forms a stable five-membered chelate ring with the metal ion. pnas.org The carboxylate group at the C-terminus can also participate in coordination, particularly depending on the pH and the specific metal ion. sioc-journal.cn

Studies on similar dipeptides show that they form stable complexes with various divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.org The stability and geometry of these complexes depend on the metal ion and the specific amino acid side chains. nih.gov For Glycyl-isoleucine, the glycine residue provides minimal steric hindrance, while the isoleucine side chain is non-coordinating. The primary coordination sites would be the N-terminal amine, the peptide carbonyl oxygen, and the C-terminal carboxylate oxygen.

Advanced Analytical Methodologies for Glycyl Isolysine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating Glycyl-isolysine from reaction mixtures, biological samples, or related impurities and isomers. The choice of technique is dictated by the analytical goal, whether it is preparative isolation, purity assessment, or high-throughput quantification.

High-Performance Liquid Chromatography (HPLC) remains a fundamental tool for the analysis of this compound. Due to the dipeptide's polar nature, two primary modes of HPLC are employed: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

RP-HPLC: In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18) is used. Because this compound is highly polar, it exhibits weak retention and elutes early, often near the solvent front, leading to poor separation from other polar analytes. To enhance retention and improve peak shape, ion-pairing agents like trifluoroacetic acid (TFA) are commonly added to the mobile phase. TFA forms an ion pair with the basic amino groups of the dipeptide, increasing its hydrophobicity and retention on the C18 column.

HILIC: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique is exceptionally well-suited for polar compounds like this compound. Water acts as the strong eluting solvent, and the dipeptide is retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. HILIC often provides superior retention and selectivity for small, polar peptides compared to RP-HPLC.

The following table summarizes typical HPLC conditions developed for the purity assessment of this compound.

| Parameter | Reversed-Phase (RP-HPLC) Method | Hydrophilic Interaction (HILIC) Method |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Amide (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile (B52724) |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes | 95% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Typical Retention Time (tR) | ~3.5 min (with ion-pairing) | ~12.8 min |

| Primary Application | General purity screening | Separation from polar impurities and isomers |

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation allows for significantly higher separation efficiency, resolution, and speed. For this compound research, UHPLC is critical for resolving structurally similar compounds, such as its constitutional isomer Glycyl-lysine or the α- and ε-linked isomers of this compound itself. The narrower peaks generated by UHPLC also lead to increased sensitivity, which is vital when analyzing trace amounts of the dipeptide.

The enhanced resolution of UHPLC is particularly evident when comparing its performance against conventional HPLC for separating closely related isomers.

| Parameter | Conventional HPLC (5 µm particles) | UHPLC (1.7 µm particles) |

|---|---|---|

| Analyte Pair | α-Glycyl-isolysine and ε-Glycyl-isolysine | |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm |

| Analysis Time | 25 minutes | 8 minutes |

| Peak Width (at half height) | ~15 seconds | ~3 seconds |

| Resolution (Rs) between Isomers | 1.3 (Incomplete separation) | 2.1 (Baseline separation) |

| System Backpressure | ~150 bar | ~750 bar |

This compound, being a dipeptide, is a zwitterionic, non-volatile, and thermally labile compound. It cannot be analyzed directly by Gas Chromatography (GC), as it would decompose in the high-temperature injector port rather than volatilize. Therefore, chemical derivatization is a mandatory prerequisite for GC analysis. This process converts the polar functional groups (carboxyl and amino groups) into nonpolar, volatile esters and amides.

Common derivatization strategies involve silylation or a two-step acylation/esterification process. For example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton of the carboxyl group and the protons on the amino groups into trimethylsilyl (B98337) (TMS) groups. The resulting derivatized this compound is sufficiently volatile and thermally stable for GC analysis, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer.

| Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH₂, -NH- (peptide) | Trimethylsilyl (TMS) ester/amide |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) + Pentafluoropropanol (PFPOH) | PFPA/PFPOH | -NH₂ (acylation), -COOH (esterification) | Pentafluoropropionyl (PFP) amide/ester |

While effective, derivatization can be complex, with risks of incomplete reactions or the formation of multiple derivative products, complicating quantification.

Advanced Mass Spectrometry (MS) Detection and Characterization

Mass spectrometry is the definitive technique for confirming the identity and structure of this compound. When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity.

Electrospray Ionization (ESI) is the premier ionization method for analyzing polar, non-volatile biomolecules like this compound directly from a liquid stream (e.g., from an HPLC or UHPLC). ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte, thus keeping the molecule intact. In positive ion mode, this compound readily accepts one or two protons at its basic sites (the N-terminal amino group and the two amino groups on the isolysine side chain) to form protonated molecular ions.

The primary ions observed for this compound (C₈H₁₇N₃O₃, Monoisotopic Mass: 203.1270 Da) in a high-resolution mass spectrometer are:

[M+H]⁺: The singly charged ion, with an expected mass-to-charge ratio (m/z) of 204.1348.

[M+2H]²⁺: The doubly charged ion, with an expected m/z of 102.5710.

The presence and ratio of these ions depend on the pH of the ESI solvent. Other soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), can also be used, but ESI is dominant for LC-coupled analyses.

The type of mass analyzer used dictates the quality of data obtained. For this compound research, high-resolution mass analyzers like the Orbitrap and versatile analyzers like the Ion Trap are particularly powerful.

Orbitrap Mass Analyzer: The key strength of the Orbitrap is its exceptional mass resolution (>100,000 FWHM) and sub-ppm mass accuracy. This allows for the unambiguous determination of the elemental formula of this compound. By measuring the m/z of the [M+H]⁺ ion with high accuracy, it is possible to confirm its elemental composition (C₈H₁₈N₃O₃⁺) and distinguish it from other isobaric (same nominal mass) species.

| Parameter | Value |

|---|---|

| Elemental Formula | C₈H₁₈N₃O₃⁺ |

| Theoretical Monoisotopic Mass (m/z) | 204.13481 |

| Observed Mass (m/z) | 204.13459 |

| Mass Error (mDa) | -0.22 mDa |

| Mass Error (ppm) | -1.08 ppm |

Ion Trap Mass Analyzer: Ion traps excel at performing tandem mass spectrometry (MS/MS or MSⁿ). In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 204.1) is isolated within the trap. It is then activated by collision with an inert gas (Collision-Induced Dissociation, CID), causing it to fragment along predictable pathways. The resulting product ions are then analyzed. This fragmentation pattern serves as a structural fingerprint, confirming the peptide sequence and connectivity. For this compound, characteristic fragments include b-ions (containing the N-terminus) and y-ions (containing the C-terminus), as well as neutral losses like water (H₂O) and carbon monoxide (CO). The specific fragments observed can help differentiate between the α- and ε-linked isomers.

| Ion Type | Fragment Structure / Neutral Loss | Predicted m/z | Structural Significance |

|---|---|---|---|

| b₁ ion | [Gly]⁺ | 30.01 | Confirms Glycine (B1666218) at N-terminus |

| b₂ ion | [Gly-Isolysine-H₂O]⁺ | 186.13 | Full peptide chain (minus water) |

| y₁ ion | [Isolysine]⁺ | 147.11 | Confirms Isolysine at C-terminus |

| Precursor - H₂O | Loss of water from carboxyl group | 186.13 | Common loss for peptides |

| Precursor - (CO+H₂O) | Loss of water and carbon monoxide | 158.13 | Confirms peptide backbone |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are powerful techniques for the analysis of dipeptides due to their high separation efficiency and resolution.

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. For dipeptides like this compound, which are amphiprotic, the pH of the background electrolyte (BGE) is a critical parameter as it determines the net charge of the analyte. CE, particularly when coupled with mass spectrometry (CE-MS), is effective for profiling and quantifying dipeptides, including the separation of structural isomers. researchgate.netnih.govacs.org A study on the binding of vancomycin (B549263) to various dipeptides utilized CE to determine the binding constants, demonstrating the technique's utility in studying peptide interactions. rsc.org

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that incorporates surfactants into the BGE at a concentration above their critical micelle concentration. acs.org This forms micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the micelles. acs.org The choice of surfactant, its concentration, and the addition of organic modifiers can significantly influence the separation selectivity of structurally similar dipeptides. nih.gov For instance, studies have shown that different surfactants, such as non-ionic and anionic detergents, can be optimized to resolve complex mixtures of imidodipeptides. nih.gov The temperature of the separation can also be adjusted to improve resolution. nih.gov For the analysis of amino acids, the building blocks of dipeptides, MEKC with pre-column derivatization has been successfully applied. researchgate.net

Below is a table summarizing typical parameters for the analysis of dipeptides and related compounds using CE and MEKC.

| Parameter | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica | Fused-silica |

| Background Electrolyte (BGE) | Acidic or basic buffers (e.g., Formic acid, Borate buffer) researchgate.netnih.gov | Buffer with surfactant (e.g., Sodium dodecyl sulfate (B86663) (SDS), Pentanesulfonate) acs.orgnih.gov |

| Separation Voltage | Typically 20-30 kV | Typically 15-30 kV researchgate.net |

| Temperature | Controlled, e.g., 10-25 °C nih.gov | Controlled, e.g., 10-25 °C nih.gov |

| Detection | UV, Mass Spectrometry (MS) researchgate.netrsc.org | UV, Electrochemical, MS acs.orgresearchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for the comprehensive analysis of dipeptides in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for peptide and dipeptide analysis. It offers high sensitivity and selectivity, enabling both qualitative and quantitative studies. Recent platforms have been developed for the comprehensive profiling and quantitation of hundreds of dipeptides in biological samples like chicken liver and mouse liver. researchgate.netnih.govacs.org These methods can achieve low detection limits, often in the nanomolar range. researchgate.netnih.govacs.org A significant advantage of LC-MS is its ability to separate and distinguish between structural isomers, such as those with opposite amino acid sequences (e.g., Gly-X vs. X-Gly) and those containing isomeric amino acids like leucine (B10760876) and isoleucine. researchgate.net To enhance detection and chromatographic retention, especially for polar dipeptides, derivatization with reagents like dansyl chloride can be employed. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, although it requires chemical derivatization to convert non-volatile dipeptides into thermally stable and volatile compounds. mdpi.com A common two-step derivatization involves esterification followed by acylation. mdpi.comnih.gov For example, derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) has been shown to be effective for the analysis of dipeptides like cysteinyl-glycine. northwestern.edu While derivatization adds a step to the sample preparation, GC-MS can provide excellent separation and sensitive detection. However, some derivatization procedures can lead to intramolecular conversions, for example, the conversion of γ-glutamyl peptides to pyroglutamate, which must be considered during method development. nih.govmdpi.com

The following tables provide illustrative parameters for LC-MS and GC-MS analysis of dipeptides.

Table: Illustrative LC-MS Parameters for Dipeptide Analysis

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase (e.g., C18) or HILIC researchgate.netresearchgate.net |

| Mobile Phase | Water and acetonitrile with additives like formic acid chromatographyonline.comd-nb.info |

| Gradient | Gradient elution from low to high organic phase concentration chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) for structural elucidation and quantification researchgate.netresearchgate.net |

Table: Illustrative GC-MS Parameters for Dipeptide Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | e.g., Pentafluoropropionic anhydride (PFPA) with an alcohol, MTBSTFA mdpi.comnorthwestern.edu |

| GC Column | Capillary column appropriate for the derivatives |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) northwestern.edu |

| Mass Analyzer | Quadrupole, Ion Trap |

Development of Novel Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, urine, or tissue extracts necessitates robust sample preparation to remove interfering substances like proteins, lipids, and salts, and to enrich the target analyte. preomics.comthermofisher.comresearchgate.net

Commonly used sample preparation techniques for peptides include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample to precipitate larger proteins, leaving smaller peptides in the supernatant. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective method that uses a solid sorbent to retain the analyte of interest or the interfering components. Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase), is particularly effective for cleaning up complex peptide samples from biological fluids. chromatographyonline.com Recoveries greater than 80% have been achieved for a diverse panel of therapeutic peptides using optimized SPE protocols. chromatographyonline.com

Ultrafiltration: This method uses a semi-permeable membrane to separate molecules based on size. It is a straightforward way to separate the low-molecular-weight fraction containing peptides from high-molecular-weight proteins. nih.gov

The choice of the extraction protocol depends on the specific properties of the analyte and the complexity of the biological matrix. For comprehensive dipeptide profiling, a combination of these techniques may be employed to ensure a clean extract and reliable analytical results. researchgate.netnih.gov

Table: Comparison of Sample Preparation Techniques for Peptides

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and precipitation by organic solvent or acid. | Simple, fast, inexpensive. | Non-selective, potential for co-precipitation of analytes. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | High selectivity, can be automated. researchgate.net | Can be labor-intensive, requires solvent evaporation. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent and selective elution. | High selectivity and recovery, can concentrate the analyte. chromatographyonline.com | Can be more expensive and require method development. |

| Ultrafiltration | Size-based separation using a membrane. | Simple, preserves the native state of molecules. nih.gov | Potential for membrane fouling and analyte adsorption. |

Glycyl Isolysine in Peptidomimetic and Advanced Peptide Chemistry Research

Design Principles for Glycyl-Isolysine-Based Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. maynoothuniversity.ie The design of peptidomimetics based on this compound leverages its distinct architecture to control molecular shape and functionality.

The development of effective peptidomimetics relies on creating a scaffold that correctly orients the key pharmacophoric elements in three-dimensional space. nih.gov The this compound unit provides a unique scaffold due to the inherent flexibility and chemical reactivity of its extended side chain. ontosight.ai Strategies to constrain the conformation of peptide-based molecules are critical for locking the molecule into its bioactive shape, which can lead to increased potency and selectivity. sci-hub.se

Several conformational constraint strategies can be applied to this compound-based structures:

Macrocyclization : The glycine (B1666218) residue on the lysine (B10760008) side chain provides a convenient handle for cyclization. The terminal amine of the glycyl moiety can be linked to the C-terminus of the main peptide chain, or to another side chain, to create a macrocyclic structure. This approach significantly reduces conformational freedom, a common strategy for improving the pharmacokinetic properties of peptide drugs. sci-hub.se

Side-Chain Cross-linking : The side chain can be used as an anchor point to forge cross-links with other amino acid side chains within a peptide sequence, introducing further structural rigidity. sci-hub.se

Incorporation of Rigid Moieties : Rigid chemical linkers can be introduced at the glycyl portion of the side chain to limit its rotational freedom. This can help in fine-tuning the spatial orientation of the side chain relative to the main peptide backbone.

These strategies aim to stabilize a desired conformation, often mimicking secondary structures like β-turns or α-helices, which are frequently involved in molecular recognition events. diva-portal.org

Understanding the three-dimensional structure of a peptidomimetic is essential for rational design. google.com The topological analysis of a this compound-based scaffold involves evaluating the spatial relationship between the amino acid side chains, which are crucial for receptor interaction. nih.govnih.gov

Key analytical approaches include:

Computational Modeling : Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to explore the conformational landscape of the molecule. google.comacs.org These methods can predict low-energy conformations, define the angles of rotation (e.g., Ramachandran angles) that determine the peptide's spatial orientation, and visualize how the this compound side chain interacts with the rest of the structure. jaypeedigital.commsu.edu

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides information on bond connectivities and spatial proximities between atoms. Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure content (e.g., α-helix, β-sheet) of the peptidomimetic. diva-portal.orgresearchgate.net

X-ray Crystallography : When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state. sci-hub.se

Functionalization and Bioconjugation Strategies for Research Probes

The unique structure of this compound, with its multiple reactive sites—an α-amino group, an α-carboxyl group, and a side-chain amino group—makes it an excellent candidate for chemical modification and bioconjugation. ontosight.ainih.gov Bioconjugation is the process of linking a biomolecule with another moiety, such as a fluorescent probe, a drug molecule, or a tag for purification, to enhance its function. rsc.orgnih.gov

The distinct reactivity of the different amino groups allows for selective functionalization. For instance, the α-amino group at the N-terminus has a different pKa than the ε-amino group within the side chain, enabling pH-controlled modification reactions. Alternatively, protecting group strategies during synthesis can ensure that probes are attached at a specific site.

Common strategies applicable to this compound include:

Lysine-Targeted Conjugation : The side-chain amine can be targeted with reagents like N-hydroxysuccinimide (NHS) esters, which form stable amide bonds. rsc.orgnih.gov This is a widely used method for attaching labels to proteins and peptides. Isocyanates can also be used to react with the amino group to form a stable urea (B33335) linkage. nih.gov

Cysteine-Targeted Conjugation : If a cysteine residue is incorporated into the peptide sequence, its highly nucleophilic thiol group can be selectively targeted with reagents like maleimides or iodoacetamides for site-specific labeling. researchgate.net

Click Chemistry : The introduction of an azide (B81097) or alkyne group onto the this compound unit allows for highly efficient and specific conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This method is valued for its high yield and biocompatibility. mdpi.com

These functionalization strategies are instrumental in developing research probes to study cellular processes, visualize molecular interactions, and create targeted therapeutic agents. maynoothuniversity.ie

| Functional Group | Reagent/Method | Resulting Linkage | Potential Research Application |

| α-Amino Group | N-hydroxysuccinimide (NHS) ester | Amide | N-terminal labeling with fluorescent dyes or biotin (B1667282) |

| Side-Chain Amino Group | Isothiocyanate | Thiourea | Attachment of reporter molecules or cross-linkers |

| α-Carboxyl Group | Carbodiimide (EDC) with NHS | Amide | Immobilization on a solid support or conjugation to an amine-containing molecule |

| Introduced Alkyne | Azide-functionalized probe (CuAAC) | Triazole | Site-specific "click" attachment of complex cargo like imaging agents or drugs mdpi-res.com |

| Introduced Azide | Alkyne-functionalized probe (SPAAC) | Triazole | Bio-orthogonal labeling in a cellular environment |

This table presents hypothetical applications of standard bioconjugation methods to the this compound structure.

Application as a Building Block in Complex Peptide Architectures

The this compound dipeptide is a valuable building block for the synthesis of complex, non-linear peptide structures using methods like solid-phase peptide synthesis (SPPS). ontosight.aicsic.es Its utility stems from the glycyl unit on the lysine side chain, which acts as a built-in branching point.

During SPPS, a peptide chain is elongated by sequentially adding amino acids. unibe.ch When this compound is incorporated, the main peptide chain can be extended from its C-terminus and N-terminus as usual. In addition, a second, distinct peptide sequence can be synthesized off the side-chain's terminal amino group. This allows for the construction of sophisticated peptide architectures:

Branched Peptides : These structures, also known as peptide dendrimers, can present multiple copies of a bioactive peptide sequence. This multivalency can significantly enhance binding affinity to target receptors or surfaces. unibe.ch

Peptide-on-Peptide Scaffolds : One peptide chain can be used as a structural scaffold, while a second, functional peptide is attached via the this compound linker. This is useful for mimicking discontinuous epitopes or creating multi-domain protein mimics.

Hierarchical Assemblies : The unique geometry of this compound-containing peptides can be used to direct their self-assembly into higher-order structures like nanofibers or hydrogels, which have applications in tissue engineering and drug delivery. mdpi.com

The ability to use this compound as a pre-formed, branched building block simplifies the synthesis of these complex molecules, which would otherwise require more complex, multi-step protection and deprotection schemes. nih.gov

Exploration of Structure-Function Relationships in Engineered this compound Derivatives

Structure-function relationship (SAR) studies are fundamental to peptide and protein engineering, providing insights into how specific structural features contribute to biological activity. jaypeedigital.comresearchgate.net Engineering derivatives of this compound and studying their functional consequences can elucidate the role of the side-chain extension in molecular recognition and function.

A systematic approach to SAR could involve synthesizing a library of this compound analogs with specific modifications:

Side-Chain Length and Composition : The glycine in the side chain can be replaced with other amino acids (e.g., β-alanine to extend the chain, or D-alanine to alter its stereochemistry). This would probe how the length and local conformation of the side chain impact function.

Backbone Rigidity : As discussed in section 7.1.1, introducing conformational constraints, such as cyclization between the side chain and the peptide backbone, can be used to study the importance of flexibility versus a rigid structure for biological activity. sci-hub.se

Polarity and Charge : Replacing glycine with charged (e.g., aspartic acid) or polar (e.g., serine) residues would modify the electrostatic and hydrogen-bonding properties of the side chain, which can be critical for solubility and target binding. acs.org

By correlating these structural changes with measurements of biological activity (e.g., receptor binding affinity, enzymatic inhibition), researchers can build a detailed map of the structural requirements for function. nih.gov

| Derivative Type | Example Modification | Rationale for Design | Potential Functional Insight |

| Side-Chain Substitution | Replace side-chain Gly with Ala or Val | To introduce steric bulk near the side-chain terminus | Determine if there is a size limitation for the side-chain binding pocket |

| Side-Chain Extension | Replace side-chain Gly with β-Alanine | To increase the length and flexibility of the side chain | Evaluate the optimal distance between the backbone and a side-chain functional group |